molecular formula C15H18O4 B8378143 1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid

1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid

Cat. No. B8378143
M. Wt: 262.30 g/mol
InChI Key: OQBWCDHMDUTOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-(Benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

1-(2-oxo-2-phenylmethoxyethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O4/c16-13(19-11-12-6-2-1-3-7-12)10-15(14(17)18)8-4-5-9-15/h1-3,6-7H,4-5,8-11H2,(H,17,18)

InChI Key

OQBWCDHMDUTOLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-oxaspiro[4.4]nonane-1,3-dione (3 g, 19.46 mmol) in toluene (2 ml), BnOH (2.023 ml, 19.46 mmol) was added. The reaction mixture was allowed to stir at 100° C. for 19 hours, and the reaction mixture was concentrated under reduced pressure. The obtained residue was recrystallized in DCM (15 ml) and 2,2,4-trimethylpentane (100 ml). The obtained colorless crystal was washed with a 10% solution of DCM/heptane (20 ml). The obtained solid was dried under reduce pressure to give 1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxylic acid (3.09 g); Retention time=1.56 minutes (condition A); 1H NMR (400 MHz, CDCl3) δ ppm 1.24 (t, J=7.2 Hz, 3H) 1.58-1.81 (m, 6H) 2.19-2.25 (m, 2H) 2.75 (s, 2H) 5.11 (s, 2H) 7.28-7.37 (m, 5H) 11.80 (br s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.023 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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